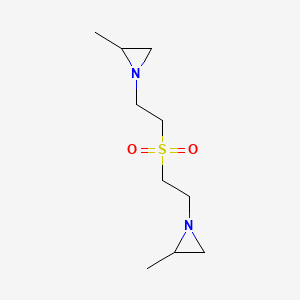

Bis(beta-(2-methylaziridino)ethyl)sulfone

Description

Properties

CAS No. |

5210-88-8 |

|---|---|

Molecular Formula |

C10H20N2O2S |

Molecular Weight |

232.35 g/mol |

IUPAC Name |

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine |

InChI |

InChI=1S/C10H20N2O2S/c1-9-7-11(9)3-5-15(13,14)6-4-12-8-10(12)2/h9-10H,3-8H2,1-2H3 |

InChI Key |

DJDDGTAQKGMHGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1CCS(=O)(=O)CCN2CC2C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of bis(beta-(2-methylaziridino)ethyl)sulfone typically involves:

- Construction of the aziridine rings or use of preformed aziridine intermediates.

- Introduction of the sulfone group by oxidation of corresponding sulfides or by coupling reactions involving sulfonyl precursors.

- Linking aziridine moieties via ethyl chains to the sulfone core.

Due to the reactive nature of aziridines, synthetic routes must carefully control reaction conditions to avoid ring-opening side reactions.

Preparation via Beta-Lactone and Hyposulfite Reaction (Related Sulfone Synthesis)

Though direct syntheses of this compound are scarce in literature, closely related sulfone compounds have been prepared by the reaction of beta-lactones with water-soluble hyposulfites in polar solvents. This method, detailed in US Patent US2485271A, provides a foundation for sulfone synthesis that could be adapted for aziridine-containing sulfones:

-

- A water solution of a hyposulfite (e.g., sodium or zinc hyposulfite) is prepared and cooled to 10–35 °C.

- Beta-lactone (such as beta-propiolactone) is slowly added to the hyposulfite solution under stirring and controlled temperature.

- After completion, the reaction mixture is acidified with concentrated hydrochloric acid and heated to boiling for about 1 hour.

- Upon cooling, the bis-(2-carboxyalkyl) sulfone crystallizes and is isolated by filtration.

- Recrystallization from glacial acetic acid or other solvents yields the pure sulfone product.

| Example | Hyposulfite Source | Beta-Lactone | Temp (°C) | Acidification & Heating | Yield (%) | Product Purity & Notes |

|---|---|---|---|---|---|---|

| I | Sodium hyposulfite | Beta-propiolactone | 25 | Boiling 30 min | 57 | Recrystallized from acetic acid |

| II | Sodium hyposulfite | Beta-propiolactone + acetone | 10-15 | Boiling 30 min | 75 | Higher yield, better control |

| III | Sodium hyposulfite (more water) | Beta-propiolactone | 25 | Boiling 30 min | 32 | Lower yield due to dilution |

| IV | Zinc hyposulfite | Beta-propiolactone | -15 to 35 | Boiling 60 min | Not specified | Crystalline product isolated |

This method highlights the importance of controlling reaction temperature, solvent polarity, and acidification for optimal sulfone formation.

Aziridine-Containing Sulfone Synthesis Considerations

- Aziridines are three-membered nitrogen-containing rings prone to ring-opening under acidic or nucleophilic conditions.

- For this compound, the aziridine moieties are methyl-substituted, which can influence ring strain and reactivity.

- Protecting groups or mild reaction conditions are often necessary to maintain aziridine integrity during sulfone formation.

Oxidation of Sulfides to Sulfones

A common route to sulfones, including those with aziridine substituents, involves oxidation of sulfides:

- Starting Material: Bis(beta-(2-methylaziridino)ethyl)sulfide or related sulfide analogs.

- Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or peracids.

- Reaction Conditions: Typically performed at low temperatures to avoid aziridine ring-opening.

- Outcome: Selective oxidation of sulfide to sulfone, preserving aziridine rings.

This approach is supported by related sulfone syntheses where sulfides are oxidized to sulfones with high yield and stereochemical retention.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine undergoes several types of chemical reactions, including:

Ring-Opening Reactions: Due to the ring strain, aziridines are prone to nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.

Substitution Reactions: The aziridine rings can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Ring-Opened Products: Amines, alcohols, thiols

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Scientific Research Applications

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a crosslinking agent in the modification of biomolecules and polymers.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of high-performance polymers and coatings, offering enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of 2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine involves its high reactivity due to the ring strain of the aziridine rings. The compound can readily undergo nucleophilic attack, leading to ring-opening reactions that form more stable products. The sulfonyl group acts as an electron-withdrawing group, further enhancing the reactivity of the aziridine rings. This reactivity makes it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogues

a) Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone

- Structure : Contains two succinimidooxycarbonyloxy groups attached to a sulfone core.

- Reactivity : Acts as a homobifunctional crosslinker, forming stable amide bonds with nucleophiles. Its controlled reaction kinetics make it ideal for polymer modifications .

- Applications : Used in materials science for precise synthetic modifications.

b) Bis(4-chlorophenyl) Sulfone

- Structure : A diaryl sulfone with chlorine substituents on aromatic rings.

- Properties : High thermal stability; used in thermoplastics and as a reference compound in environmental studies .

- Hazards : Classified as Aquatic Chronic 2 (WGK 1), indicating moderate environmental toxicity .

c) Ethyl Methyl Sulfone (EMS)

- Structure : Simple alkyl sulfone (CH₃-SO₂-C₂H₅).

- Applications : Utilized as a solvent in lithium battery electrolytes due to its high dielectric constant and chemical inertness .

Functional Comparison

Sulfone Group Reactivity

- Bis(beta-(2-methylaziridino)ethyl)sulfone: The aziridine groups enhance crosslinking efficiency, enabling covalent bond formation with biomolecules or polymers.

- Sulindac Sulfone : A pharmaceutical sulfone that binds to VDAC proteins via its sulfone moiety, inhibiting mTOR signaling in cancer cells .

- Vinyl Sulfone Derivatives : Used in ferrocenylation reactions; their electrophilic vinyl-sulfone groups enable conjugation with nucleophiles (e.g., thiols) in dendrimer synthesis .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Properties |

|---|---|---|---|---|

| This compound | C₈H₁₆N₂O₂S | 204.29* | Not available | High crosslinking reactivity |

| Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone | C₁₄H₁₆N₂O₁₀S | 444.35 | 57683-72-4 | Soluble in polar solvents |

| Bis(4-chlorophenyl) Sulfone | C₁₂H₈Cl₂O₂S | 287.16 | 80-07-9 | mp 148–150°C; WGK 1 |

| Ethyl Methyl Sulfone | C₃H₈O₂S | 108.16 | Not provided | Boiling point: ~200°C; dielectric solvent |

*Estimated based on structural analogs.

Biological Activity

Bis(beta-(2-methylaziridino)ethyl)sulfone is a sulfone compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features two aziridine rings attached to a sulfone group, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 232.35 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as a beta-secretase (BACE1) inhibitor, which is crucial in the treatment of Alzheimer's disease by reducing the production of amyloid-beta peptides .

- Antimicrobial Properties : Sulfones, including this compound, have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infectious disease management .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by inflammation.

Case Studies and Research Findings

- Alzheimer's Disease :

- Antimicrobial Activity :

-

Anti-cancer Potential :

- Preliminary studies suggest that compounds with sulfone groups can induce apoptosis in cancer cells. Further investigation into this compound's effects on specific cancer cell lines is warranted to elucidate its anti-cancer mechanisms.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(beta-(2-methylaziridino)ethyl)sulfone, and how do reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 2-methylaziridine reacts with a bis-electrophilic sulfone precursor (e.g., bis(bromomethyl)sulfone). Key parameters include:

- Temperature : Maintain 0–5°C to minimize aziridine ring-opening side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .

- Stoichiometry : A 2:1 molar ratio of 2-methylaziridine to sulfone precursor ensures complete substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields typically 60–75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aziridine protons (δ 1.8–2.2 ppm) and sulfone resonances (δ 3.0–3.5 ppm for CH₂-SO₂) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) .

- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at –20°C in inert atmosphere (argon) to prevent aziridine ring hydrolysis .

- pH Sensitivity : Avoid aqueous solutions with pH < 6 or > 8, as acidic/basic conditions promote ring-opening .

Advanced Research Questions

Q. How does this compound compare to other sulfone-based crosslinkers in polymer chemistry?

- Methodological Answer :

- Reactivity : The aziridine groups undergo ring-opening with nucleophiles (e.g., thiols, amines), enabling covalent crosslinking. Unlike bis(sulfosuccinimidyl) suberate (BS³), this compound operates without requiring carbodiimide activators .

- Applications : Ideal for pH-sensitive hydrogels due to aziridine’s rapid reactivity at neutral pH, contrasting with slower sulfone-based crosslinkers like BSOCOES .

- Table : Comparison of Crosslinkers

| Crosslinker | Reactivity Trigger | Applications |

|---|---|---|

| BS³ | Amine coupling | Protein conjugation |

| BSOCOES | Thiol exchange | Bioconjugation |

| This compound | Nucleophilic attack | pH-responsive polymers |

Q. What strategies enhance the compound’s utility in drug delivery systems targeting neurodegenerative diseases?

- Methodological Answer :

- Functionalization : Conjugate the sulfone group to cholinesterase inhibitors (e.g., donepezil analogs) via Michael addition, leveraging sulfone’s electron-withdrawing properties to stabilize adducts .

- In Vitro Testing : Assess blood-brain barrier permeability using Caco-2 cell monolayers; logP values >2.5 indicate favorable transport .

- Controlled Release : Encapsulate drug-conjugated sulfone in PLGA nanoparticles (size: 150–200 nm) for sustained release kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for aziridine-sulfone derivatives?

- Methodological Answer :

- Data Normalization : Standardize assays (e.g., IC₅₀ measurements) using reference inhibitors (e.g., galantamine for cholinesterase) to control for batch variability .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out stereochemical discrepancies .

- Meta-Analysis : Apply multivariate regression to published datasets, isolating variables like solvent polarity or incubation time as confounding factors .

Data Analysis & Experimental Design

Q. What computational tools predict the compound’s interaction with biomacromolecules?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to acetylcholinesterase (PDB: 4EY7) using GROMACS; prioritize sulfone’s electrostatic interactions with catalytic serine .

- Docking Studies : AutoDock Vina predicts binding affinities; focus on aziridine’s strain energy contribution to transition-state stabilization .

Q. How can researchers optimize reaction scalability while minimizing hazardous byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.